![molecular formula C16H18N4O2 B2756095 N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034362-97-3](/img/structure/B2756095.png)
N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been found to have significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds of this family have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Antimicrobial Activity
Pyrimidine derivatives, which include this compound, are known to exhibit diverse types of biological and pharmaceutical activities. For example, they are known as antimicrobial compounds .
Antiviral Activity
In addition to their antimicrobial properties, pyrimidine derivatives are also known for their antiviral activities .
Antitumor Activity
Pyrimidine derivatives have been reported to exhibit antitumor activities . This opens up potential applications in cancer research and treatment.
Antibacterial Efficacy
There is an interest in the antibacterial activities of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli ST131 strains . This suggests potential applications in the treatment of bacterial infections.
Mechanism of Action
Mode of Action
The compound is a derivative of Flurbiprofen and Ibuprofen, which are known to inhibit both Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) . FAAH is an enzyme that breaks down endocannabinoids, molecules that help regulate various physiological processes. COX is an enzyme that produces prostaglandins, which are involved in inflammation. By inhibiting these enzymes, the compound may reduce inflammation and pain .
Biochemical Pathways
The compound likely affects the endocannabinoid and prostaglandin pathways due to its inhibition of FAAH and COX . The endocannabinoid system is involved in a variety of physiological processes including pain sensation, mood, and memory. The prostaglandin pathway is involved in the inflammatory response. By inhibiting these pathways, the compound could potentially alleviate symptoms related to these processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of FAAH and COX. This could result in reduced inflammation and pain, although the specific effects would depend on the context in which the compound is used .
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-5-4-8-17-15(10)18-16(22)11(2)20-14(21)9-12-6-3-7-13(12)19-20/h4-5,8-9,11H,3,6-7H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFTJBZDOODNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.